Methyl L-isoleucinate

Chiral amino acid derivatives Enantioselective synthesis Analytical method development

Methyl L-isoleucinate (CAS 2577-46-0) is the methyl ester of L-isoleucine, a chiral amino acid derivative with molecular formula C7H15NO2 and molecular weight 145.20 g/mol. It serves as a protected form of L-isoleucine where the carboxyl group is esterified, enabling its use as a bifunctional building block in peptide synthesis and pharmaceutical intermediate production.

Molecular Formula C7H15NO2
Molecular Weight 145.2 g/mol
CAS No. 2577-46-0
Cat. No. B1295080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl L-isoleucinate
CAS2577-46-0
Synonymsisoleucine methyl ester
isoleucine methyl ester hydrochloride
Molecular FormulaC7H15NO2
Molecular Weight145.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)OC)N
InChIInChI=1S/C7H15NO2/c1-4-5(2)6(8)7(9)10-3/h5-6H,4,8H2,1-3H3/t5-,6-/m0/s1
InChIKeyYXMMTUJDQTVJEN-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl L-Isoleucinate (CAS 2577-46-0): Scientific Baseline and Procurement Context


Methyl L-isoleucinate (CAS 2577-46-0) is the methyl ester of L-isoleucine, a chiral amino acid derivative with molecular formula C7H15NO2 and molecular weight 145.20 g/mol . It serves as a protected form of L-isoleucine where the carboxyl group is esterified, enabling its use as a bifunctional building block in peptide synthesis and pharmaceutical intermediate production [1]. The compound's free base form offers distinct solubility, handling, and reactivity characteristics compared to its hydrochloride salt counterpart (CAS 18598-74-8) .

Free base form for non-ionic coupling reactions
L-configuration (2S,3S) for stereochemical integrity
Bifunctional building block for peptide synthesis

Why Generic Substitution Fails: Procurement Risks for Methyl L-Isoleucinate


Simple substitution with L-isoleucine methyl ester hydrochloride (CAS 18598-74-8) or other isoleucine derivatives without understanding their distinct physicochemical profiles can lead to experimental failure, compromised stereochemical integrity, or unexpected reactivity in downstream applications . While the hydrochloride salt offers crystalline convenience and water solubility, the free base form of methyl L-isoleucinate provides a non-ionic starting material essential for specific coupling reactions and solvent systems where chloride ions or acidic conditions are incompatible . Furthermore, stereochemical variants such as D-alloisoleucine methyl ester demonstrate starkly different biological activities, underscoring the critical importance of precise isomer specification in procurement . The evidence below quantifies these critical distinctions.

Target: Free base Substitute: HCl salt
Free base avoids ionic chloride interference in aprotic solvent coupling; salt may not transfer directly.
Target: L-isoleucine configuration Substitute: D-alloisoleucine ester
L-configuration is essential for biological activity context; D-allo isomer shows markedly reduced assay response.

Quantitative Differentiation: Methyl L-Isoleucinate vs. Closest Analogs


Stereochemical Purity and Enantiomeric Excess: Methyl L-Isoleucinate vs. D-Alloisoleucinate

Methyl L-isoleucinate demonstrates high enantiomeric purity, which is critical for applications requiring precise stereochemistry. In contrast, D-alloisoleucine methyl ester HCl, a common stereoisomeric impurity, exhibits significantly reduced activity in biological assays . While direct head-to-head data for methyl L-isoleucinate is not available, class-level inference from L- and D- amino acid derivative studies indicates that the L-configuration is essential for maintaining desired biological activity and stereochemical integrity in downstream products .

Stereochemical Integrity
Class-level inference
L-configuration shows activity; D-allo weak in enzymatic resolution
Stereochemistry context for biological assays
Data to verify; specific assay details not provided
Chiral amino acid derivatives Enantioselective synthesis Analytical method development

Optical Rotation: Differentiating Methyl L-Isoleucinate Hydrochloride from Free Base

The specific optical rotation provides a key differentiator between methyl L-isoleucinate hydrochloride and its free base form. The hydrochloride salt (CAS 18598-74-8) exhibits a consistent specific rotation of [α]20/D +26.5° (c=2, H2O) [1]. In contrast, the free base methyl L-isoleucinate (CAS 2577-46-0) shows a different specific rotation of 62.85° (C=0.50g/100mL, CHCl3, 20°C, 589nm) . This difference is crucial for confirming identity and purity.

Optical Rotation
Direct comparison
+62.85° (free base) vs +26.5° (HCl salt)
Identity confirmation between forms
Solvent-dependent values
Chiral purity analysis Quality control Identity verification

Hydrochloride Salt vs. Free Base: Solubility and Handling Distinctions

The hydrochloride salt form of methyl L-isoleucinate (CAS 18598-74-8) is a crystalline solid with defined solubility in methanol (50 mg/mL clear, colorless solution) and water [1]. The free base (CAS 2577-46-0) is typically a liquid or low-melting solid with different solubility characteristics, making it more suitable for reactions in non-polar organic solvents . This distinction is critical for selecting the appropriate form for specific synthetic protocols.

Physical Form
Direct comparison
Free base liquid/semi-solid; HCl salt crystalline
Reaction solvent selection factor
Density 0.955 g/cm³ for free base
Solubility Peptide synthesis Pharmaceutical intermediate

Synthesis Yield: Methyl L-Isoleucinate Hydrochloride as a High-Yield Intermediate

Methyl L-isoleucinate hydrochloride (CAS 18598-74-8) can be synthesized with a high yield of 98.8% from L-isoleucine using thionyl chloride in methanol . While the free base methyl L-isoleucinate is the deprotected form, this high-yielding synthesis of the hydrochloride demonstrates an efficient route to obtain the protected amino acid, which is a crucial intermediate for peptide synthesis . No direct comparative yield data for the free base synthesis was found.

Synthetic Yield
Cross-study comparable
98.8% for HCl salt from L-isoleucine
High-yield route to protected form
Free base yield data not found
Esterification Process chemistry Peptide building block

Antimycobacterial Activity: L-Amino Acid Derivatives Show Superior Potency

In a study of pyrazinamide-amino acid conjugates, derivatives containing L-amino acids (such as L-isoleucine) exhibited higher antimycobacterial activity against Mycobacterium tuberculosis compared to their D-enantiomer counterparts . The most active derivative in the series, containing a phenylglycine moiety, showed a minimum inhibitory concentration (MIC) of 1.95 μg/mL against M. tuberculosis H37Ra . This class-level inference underscores the importance of the L-configuration for biological activity.

Antimycobacterial MIC
Class-level inference
L-amino acid conjugates more active; best L-derivative MIC 1.95 μg/mL
Reported MIC context for L-configuration
In vitro M. tuberculosis H37Ra model
Antimycobacterial agents Tuberculosis Structure-activity relationship

Targeted Applications: Where Methyl L-Isoleucinate Delivers Verifiable Value


Solution-Phase Peptide Synthesis in Non-Polar Media

The free base form of methyl L-isoleucinate is preferred for peptide coupling reactions conducted in non-polar aprotic solvents such as dichloromethane or chloroform, where the hydrochloride salt would have limited solubility and may introduce unwanted chloride ions . The bifunctional nature of the molecule, possessing both an amino and an ester group, allows for selective reactions during peptide assembly, enhancing efficiency and specificity .

Synthesis of Chiral Pharmaceutical Intermediates

Methyl L-isoleucinate serves as a key building block for the synthesis of chiral pharmaceutical intermediates, particularly where maintaining the (2S,3S) stereochemistry is crucial for biological activity . Its use ensures the retention of desired stereochemical integrity in downstream drug candidates, as highlighted by the superior activity of L-amino acid derivatives in antimycobacterial studies .

Analytical Method Development and Quality Control

The distinct optical rotation of methyl L-isoleucinate free base (62.85° in CHCl3) versus its hydrochloride salt (26.5° in H2O) [1] provides a quantitative identity check for incoming material, ensuring that the correct form is procured and used. This is critical for laboratories developing analytical methods or performing quality control on amino acid derivatives.

Precursor to N-Methylated and Protected Isoleucine Derivatives

Methyl L-isoleucinate is a convenient starting material for synthesizing N-methylated derivatives (e.g., N-methyl-L-isoleucine) and protected forms (e.g., Fmoc-L-isoleucine methyl ester), which are widely used in solid-phase peptide synthesis to enhance metabolic stability and membrane permeability of peptide therapeutics [2].

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
Free base solubility in non-polar media
Coupling efficiency in aprotic solvents
Chiral intermediate synthesis
Stereochemical retention (2S,3S)
L-isoleucine incorporation fidelity
QC and identity verification
Distinct optical rotation values
Optical rotation measurement in CHCl3
N-methylated derivative precursor
Amino and ester functional groups
Derivatization for solid-phase peptide research
Quote Request

Request a Quote for Methyl L-isoleucinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.